molecular formula C6H9ClF3N3 B2938981 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1431966-14-1

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2938981
CAS No.: 1431966-14-1
M. Wt: 215.6
InChI Key: LTUNBXDMXCWAKD-UHFFFAOYSA-N
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Description

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride is a valuable pyrazole-based chemical intermediate with significant potential in pharmaceutical and energetic materials research. The molecular formula is C6H8F3N3, and the compound features a pyrazole ring, a primary amine group, and a 3,3,3-trifluoropropyl side chain, offering versatile reactivity for further derivatization. This compound serves as a key precursor in the synthesis of more complex molecules, including the energetic material 3,5-dinitro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine (TFDNPA) . TFDNPA demonstrates excellent properties as a melt-castable energetic material, including a melting point of 100 °C, thermal decomposition at 261 °C, good detonation performance (velocity: 7330 m s⁻¹), and low impact sensitivity, making it a promising candidate for replacement of TNT in advanced formulations . The incorporation of the trifluoropropyl group is strategically important, as fluorine-containing compounds can enhance reaction activity with aluminum powders in composite explosives, leading to improved detonation performance . More broadly, the pyrazole scaffold is recognized as a privileged structure in medicinal chemistry, exhibiting a wide spectrum of biological activities such as anti-inflammatory, antimicrobial, anticancer, and antitubular effects . The presence of the amine group at the 4-position allows for further functionalization, making this building block particularly useful for constructing targeted libraries for drug discovery. The physicochemical properties, including those predicted for the analogous free base (Molecular Weight: 179.14), suggest high gastrointestinal absorption, though it is not expected to be blood-brain barrier permeant . This product is strictly For Research Use Only. It is intended for use in laboratory research and chemical synthesis by qualified professionals. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

1-(3,3,3-trifluoropropyl)pyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3.ClH/c7-6(8,9)1-2-12-4-5(10)3-11-12;/h3-4H,1-2,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUNBXDMXCWAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431966-14-1
Record name 1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3,3,3-trifluoropropylamine with a suitable pyrazole derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may include additional steps such as crystallization, filtration, and drying to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s ability to interact with hydrophobic regions of target molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following analysis compares the target compound with analogous pyrazole-4-amine hydrochlorides, focusing on substituent effects, molecular properties, and applications.

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Fluorine Content Commercial Status
1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride (Target) C₆H₈ClF₃N₃* ~214.5 (estimated) 3,3,3-Trifluoropropyl at 1-position 3 F atoms Discontinued
1-Ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride C₈H₁₃ClF₃N₃O 259.66 Ethyl, trifluoropropoxy at 3-position 3 F atoms Discontinued
5-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride C₈H₁₂ClF₂N₃ 225.67 Difluoromethyl, isobutyl at 1-position 2 F atoms Discontinued
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride C₅H₇ClF₃N₃ 201.58 Methyl, trifluoromethyl at 3-position 3 F atoms Available
1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride C₆H₈ClN₃ 157.60 Cyclopropyl at 1-position 0 F atoms Available

Key Observations:

  • Fluorine Content: The trifluoropropyl group in the target compound provides three fluorine atoms, similar to 1-Ethyl-3-(trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride, but with a longer alkyl chain. This enhances lipophilicity compared to non-fluorinated analogs like 1-cyclopropyl derivatives .
  • Steric and Electronic Effects : Trifluoromethyl groups (e.g., in C₅H₇ClF₃N₃) are strongly electron-withdrawing, which may reduce the basicity of the 4-amine group compared to the target compound’s trifluoropropyl substituent, which has weaker electron-withdrawing effects .

Biological Activity

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 1-(3,3,3-Trifluoropropyl)pyrazol-4-amine; hydrochloride
  • Molecular Formula : C6H9ClF3N3
  • Molecular Weight : 215.60 g/mol
  • Canonical SMILES : C1=C(C=NN1CCC(F)(F)F)N.Cl

The compound features a pyrazole ring substituted at the 1-position with a trifluoropropyl group and at the 4-position with an amine group. The trifluoropropyl group introduces significant electronic and steric properties that may enhance its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives often exhibit a range of biological activities, including:

  • Anticancer Activity : Many compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, studies on related pyrazole compounds demonstrated high cytotoxicity against breast cancer cells (MCF-7) with minimal toxicity to normal cells .
  • Antimicrobial Properties : Pyrazole derivatives have been evaluated for their antimicrobial activities against various pathogens. The presence of the trifluoropropyl group may enhance the interaction with biological targets, potentially leading to improved efficacy.

Cytotoxicity Studies

A study focusing on related pyrazole compounds reported that modifications in the structure could lead to enhanced cytotoxic effects against cancer cells. For example, compounds structurally similar to this compound were synthesized and evaluated for their ability to induce apoptosis in MCF-7 cells. Results indicated that these compounds exhibited significantly higher cytotoxicity compared to standard treatments like Tamoxifen .

Structure-Activity Relationship (SAR)

The electronic effects imparted by the trifluoropropyl group are hypothesized to play a crucial role in the biological activity of this compound. A comparative analysis of several pyrazole derivatives revealed that those with halogenated substituents exhibited increased reactivity and enhanced biological activity due to their ability to interact more effectively with cellular targets .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amineIodine at position 4Increased reactivity due to iodine
4-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazolBromine instead of iodineLess electronegative halogen
5-[5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol]-1,3,4-thiadiazol-2-amineContains thiadiazole ringDifferent heterocyclic structure

This table illustrates how variations in substituents can influence the biological activity of pyrazole derivatives. The unique trifluoropropyl substitution is believed to enhance both reactivity and selectivity towards biological targets.

Q & A

Q. What are the recommended synthetic routes for 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride, and how can purity be optimized?

Category : Synthesis & Purification Answer : A common method involves coupling a pyrazole precursor (e.g., 4-iodo-pyrazole derivatives) with 3,3,3-trifluoropropylamine under Buchwald-Hartwig amination conditions. Key steps include:

  • Use of copper(I) bromide and cesium carbonate as catalysts/base (e.g., 35°C reaction temperature in DMSO) .
  • Acidic workup (HCl) to isolate the hydrochloride salt.
  • Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization. Purity ≥95% is achievable with rigorous solvent selection and inert atmosphere conditions.

Q. How should researchers characterize this compound, and what spectroscopic data are critical?

Category : Structural Characterization Answer : Essential characterization methods include:

  • NMR Spectroscopy : Confirm trifluoropropyl chain integration (e.g., 1^1H NMR: δ ~3.5–4.0 ppm for CH2_2CF3_3; 19^{19}F NMR for CF3_3 groups) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ expected for C7_7H10_{10}ClF3_3N3_3; deviations <2 ppm indicate purity) .
  • HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Category : Physicochemical Properties Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), moderately in methanol/ethanol, and poorly in water. Stability in DMSO stock solutions is limited to 1–2 weeks at -20°C .
  • Storage : Store as a hydrochloride salt at -20°C under inert gas (N2_2) to prevent hydrolysis of the trifluoropropyl group. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

Category : Process Chemistry Answer :

  • Catalyst Screening : Test palladium/copper dual catalysts (e.g., Pd(OAc)2_2/Xantphos) to enhance coupling efficiency for pyrazole-amine bonds .
  • Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., amine deprotonation or CF3_3 group activation).
  • Workup Optimization : Use liquid-liquid extraction (e.g., DCM/H2_2O) to minimize product loss. Yield improvements (>20%) are achievable with precise pH control during HCl salt precipitation .

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

Category : Stability Analysis Answer :

  • Acidic Conditions (pH <3) : Rapid hydrolysis of the pyrazole ring, generating 3,3,3-trifluoropropylamine and pyrazole-4-carboxylic acid derivatives. Monitor via 19^{19}F NMR for CF3_3 group retention .
  • Basic Conditions (pH >10) : Degradation of the amine hydrochloride to free base, reducing solubility. LC-MS can detect dimerization byproducts (e.g., via Michael addition) .

Q. How can contradictions in spectral data (e.g., HRMS vs. NMR) be resolved during characterization?

Category : Data Interpretation Answer :

  • Isotopic Pattern Analysis : HRMS isotopic clusters (e.g., Cl^-/CF3_3 contributions) may mask impurities. Compare experimental/theoretical patterns using software like mMass .
  • 2D NMR : Use HSQC/HMBC to assign ambiguous peaks (e.g., distinguishing pyrazole C4 vs. C5 carbons) .
  • Elemental Analysis : Validate %C/%H/%N to confirm stoichiometry, especially if fluorine content complicates HRMS interpretation .

Q. What strategies mitigate side reactions (e.g., over-alkylation) during trifluoropropyl group introduction?

Category : Reaction Mechanism Answer :

  • Protecting Groups : Temporarily protect the pyrazole NH with Boc groups to prevent undesired N-alkylation .
  • Temperature Control : Maintain reactions below 40°C to minimize radical side pathways (common with CF3_3-containing reagents) .
  • Stoichiometry : Use a 1.2:1 molar ratio of trifluoropropyl halide to pyrazole amine to avoid di-alkylation .

Methodological Considerations

  • Safety : Handle hydrochloride salts in fume hoods; CF3_3 groups may release HF upon decomposition .
  • Data Reproducibility : Document solvent batch effects (e.g., DMSO hygroscopicity altering reaction kinetics) .

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